Methyl 3-allyloxetane-3-carboxylate
Description
Methyl 3-allyloxetane-3-carboxylate is a specialized oxetane-based compound featuring a four-membered cyclic ether (oxetane) ring substituted with a methyl carboxylate group and an allyl moiety at the 3-position. The allyl substituent introduces unique reactivity, enabling applications in polymer chemistry, drug synthesis, and materials science. This compound’s synthesis likely involves alkylation or esterification steps similar to those described for related oxetane derivatives, such as the reaction of allyl bromide with hydroxyl-functionalized oxetanes .
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 3-prop-2-enyloxetane-3-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-3-4-8(5-11-6-8)7(9)10-2/h3H,1,4-6H2,2H3 |
InChI Key |
MAEZOWBXSNLPSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(COC1)CC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Reactivity Differences
- Allyl vs. Methyl Groups : The allyl group in this compound provides a site for radical polymerization or thiol-ene reactions, unlike the inert methyl group in Methyl 3-methyloxetane-3-carboxylate . This makes the allyl derivative valuable in materials science for creating crosslinked polymers.
- Hydroxymethyl vs. Allyl : Methyl 3-(hydroxymethyl)oxetane-3-carboxylate (CAS 1780733-73-4) is widely used in drug synthesis due to its hydroxyl group, which can undergo esterification or oxidation . In contrast, the allyl group offers orthogonal reactivity for click chemistry.
- Amino Functionality: Ethyl 3-aminooxetane-3-carboxylate (CID 80495289) contains a primary amine, enabling peptide coupling or Schiff base formation, but introduces higher toxicity risks (e.g., H302, H315 hazards) compared to allyl derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
